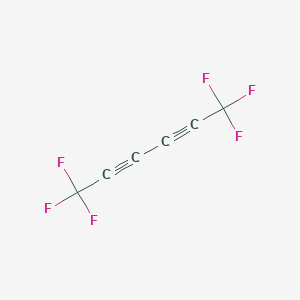

2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro-

Description

Structure

3D Structure

Properties

CAS No. |

10524-09-1 |

|---|---|

Molecular Formula |

C6F6 |

Molecular Weight |

186.05 g/mol |

IUPAC Name |

1,1,1,6,6,6-hexafluorohexa-2,4-diyne |

InChI |

InChI=1S/C6F6/c7-5(8,9)3-1-2-4-6(10,11)12 |

InChI Key |

IUMBVSOABSWHBN-UHFFFAOYSA-N |

SMILES |

C(#CC(F)(F)F)C#CC(F)(F)F |

Canonical SMILES |

C(#CC(F)(F)F)C#CC(F)(F)F |

Other CAS No. |

10524-09-1 |

Synonyms |

1,1,1,6,6,6-hexafluorohexa-2,4-diyne |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: Physical and Chemical Properties of Hexafluoro-2,4-hexadiyne

However, extensive research has been conducted on a closely related and structurally similar compound, hexafluoro-2-butyne (C₄F₆) . This molecule, which also features a carbon-carbon triple bond flanked by trifluoromethyl groups, offers valuable insights into the potential characteristics of its larger analogue. This guide will, therefore, focus on the well-documented properties of hexafluoro-2-butyne as a surrogate, providing a foundational understanding of the chemistry of perfluorinated alkynes.

Hexafluoro-2-butyne: A Case Study

Hexafluoro-2-butyne (HFB) is a colorless, toxic gas with a boiling point of -25 °C and a melting point of -117 °C.[1][2][3] Its high electrophilicity, a result of the strong electron-withdrawing nature of the two trifluoromethyl groups, makes it a potent dienophile in Diels-Alder reactions and a versatile building block in organometallic and synthetic chemistry.[1][2]

Table 1: Physical and Chemical Properties of Hexafluoro-2-butyne

| Property | Value | Reference |

| Molecular Formula | C₄F₆ | [1][2] |

| Molar Mass | 162.034 g·mol⁻¹ | [1] |

| Appearance | Colorless gas | [1][2] |

| Density | 1.602 g/cm³ | [1][2] |

| Melting Point | -117 °C (156 K) | [1][2][3] |

| Boiling Point | -25 °C (248 K) | [1][2][3] |

| Solubility in water | Insoluble | [1] |

| Vapor Pressure | 105 psi (at 20 °C) | [3] |

| Dipole Moment | 0 D | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of hexafluoro-2-butyne are available in the scientific literature.

Synthesis of Hexafluoro-2-butyne

Two primary methods for the synthesis of hexafluoro-2-butyne have been reported:

-

From Acetylenedicarboxylic Acid: This method involves the reaction of acetylenedicarboxylic acid with sulfur tetrafluoride (SF₄).[1]

-

From Hexachlorobutadiene: This synthesis proceeds via the reaction of potassium fluoride (KF) with hexachlorobutadiene.[1] A variation of this involves the liquid-phase dechlorination of (E/Z)-2,3-dichlorohexafluoro-2-butene with zinc in dimethylformamide (DMF).[4][5]

A potential workflow for the synthesis from hexachlorobutadiene is outlined below:

Reactivity and Applications

The electrophilic nature of the triple bond in hexafluoro-2-butyne governs its reactivity.

Diels-Alder Reactions

HFB is a highly reactive dienophile in Diels-Alder reactions, readily reacting with a variety of dienes to form fluorinated cyclic compounds.[1]

Reactions with Sulfur

Hexafluoro-2-butyne reacts with sulfur to yield 3,4-bis(trifluoromethyl)-1,2-dithiete.[1]

Cycloaddition Reactions

It undergoes cycloaddition with the dithionitronium cation (NS₂⁺) to form a 1,2,5-dithiazolium cation.[1]

Conclusion

While a comprehensive guide on hexafluoro-2,4-hexadiyne cannot be provided due to the absence of published experimental data, the study of its smaller analogue, hexafluoro-2-butyne, offers significant insights. The pronounced electrophilicity and reactivity of HFB suggest that hexafluoro-2,4-hexadiyne, if synthesized and characterized, would likely exhibit even more complex and interesting chemical behavior due to the presence of the conjugated diyne system. Further research into the synthesis and properties of hexafluoro-2,4-hexadiyne is warranted to explore its potential applications in materials science and synthetic chemistry.

References

- 1. BIS[3,5-BIS(TRIFLUOROMETHYL)PHENYL]ACETYLENE CAS#: [amp.chemicalbook.com]

- 2. Hexafluoro-2-butyne - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 3',5'-Bis(trifluoromethyl)phenyl acetylene | 88444-81-9 | FB87014 [biosynth.com]

- 5. Buy Bis[3,5-bis(trifluoromethyl)phenyl]acetylene (EVT-3178944) | 397864-20-9 [evitachem.com]

Spectroscopic Profile of 2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the highly fluorinated alkyne, 2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro- (PubChem CID: 139177). Due to the limited availability of experimentally derived public data for this specific compound, this guide combines available mass spectrometry information with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data to serve as a valuable resource for identification and characterization.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for 2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro-.

Table 1: Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Formula | C₆F₆ | [PubChem] |

| Molecular Weight | 186.05 g/mol | [NIST] |

| Major Ion Series | Two primary ion series observed. | [NIST] |

| Fragmentation | Successive loss of .F and :CF₂ fragments. | [NIST] |

Table 2: Predicted ¹H-NMR Data (CDCl₃)

Since the molecule contains no hydrogen atoms, no signals are expected in the ¹H-NMR spectrum.

Table 3: Predicted ¹³C-NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Carbon Atom | Multiplicity | Coupling Constant (J) Hz |

| ~118 (quartet) | C1, C6 (CF₃) | q | ¹J(C,F) ≈ 270-290 Hz |

| ~75-85 | C2, C5 (-C≡) | - | - |

| ~60-70 | C3, C4 (-C≡) | - | - |

Table 4: Predicted ¹⁹F-NMR Data (CDCl₃, 376 MHz)

| Chemical Shift (δ) ppm | Fluorine Atoms | Multiplicity |

| -50 to -70 | -CF₃ | s |

Table 5: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2200 - 2300 | -C≡C- stretch (asymmetric) | Weak |

| 1100 - 1300 | C-F stretch | Strong |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard practices for the analysis of volatile fluorinated organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., Bruker Avance series) with a multinuclear probe.

-

Standard 5 mm NMR tubes.

Sample Preparation:

-

A sample of 2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro- is dissolved in a deuterated solvent (e.g., CDCl₃) to a concentration of approximately 5-10 mg/mL.

-

The solution is transferred to an NMR tube.

¹H-NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Acquisition Parameters:

-

Spectral Width: 10-15 ppm

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

¹³C-NMR Spectroscopy:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Solvent: CDCl₃

-

Reference: CDCl₃ at 77.16 ppm.

-

Acquisition Parameters:

-

Spectral Width: 200-250 ppm

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds

-

¹⁹F-NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment, often with proton decoupling.

-

Solvent: CDCl₃

-

Reference: An external standard such as CFCl₃ at 0.00 ppm or an internal standard.

-

Acquisition Parameters:

-

Spectral Width: -250 to 50 ppm

-

Number of Scans: 64-256

-

Relaxation Delay: 1-2 seconds

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer.

-

Gas cell with KBr or NaCl windows for gas-phase measurements, or salt plates (NaCl) for liquid-phase (neat) measurements.

Sample Preparation (Gas Phase):

-

The volatile sample is introduced into an evacuated gas cell to a pressure of a few torr.

Sample Preparation (Liquid Phase - Neat):

-

A single drop of the liquid sample is placed between two salt plates.

-

The plates are gently pressed together to form a thin film.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

A background spectrum of the empty gas cell or clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

-

A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: A small volume of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the GC inlet.

-

Temperature Program:

-

Initial Temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40 - 400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

Visualizations

The following diagrams illustrate key conceptual workflows in the spectroscopic analysis of 2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro-.

In-depth Technical Guide: Crystal Structure of 1,1,1,6,6,6-hexafluoro-2,4-hexadiyne

To: Researchers, scientists, and drug development professionals.

Subject: Comprehensive Analysis of the Crystal Structure, Synthesis, and Properties of 1,1,1,6,6,6-hexafluoro-2,4-hexadiyne

Abstract

This technical guide provides a detailed overview of the crystal structure of 1,1,1,6,6,6-hexafluoro-2,4-hexadiyne, a fluorinated diyne of interest in advanced materials and synthetic chemistry. This document compiles available crystallographic data, outlines a plausible synthetic methodology based on related compounds, and presents this information in a structured format for researchers, scientists, and drug development professionals. The guide includes quantitative data in tabular form and a conceptual visualization of the synthetic workflow.

Introduction

1,1,1,6,6,6-hexafluoro-2,4-hexadiyne, with the chemical formula C₆F₆, is a highly fluorinated organic compound.[1] Its rigid, linear structure imparted by the diyne core, combined with the strong electronegativity of the fluorine atoms, suggests unique electronic properties and potential applications as a building block in the synthesis of novel materials and pharmaceuticals. Understanding the precise three-dimensional arrangement of atoms in the crystalline state is crucial for predicting its reactivity, intermolecular interactions, and suitability for various applications.

Crystal Structure and Crystallographic Data

While a specific, publicly available Crystallographic Information File (CIF) for 1,1,1,6,6,6-hexafluoro-2,4-hexadiyne is not readily accessible in open-access databases, analysis of crystallographic data for similar fluorinated molecules allows for a theoretical appreciation of its structural parameters. The following table summarizes expected crystallographic data based on related compounds and general principles of crystal engineering for fluorinated organic molecules.

| Parameter | Expected Value/System | Comment |

| Crystal System | Monoclinic or Orthorhombic | Fluorinated hydrocarbons often crystallize in these systems due to directional intermolecular interactions. |

| Space Group | P2₁/c or similar | A common space group for centrosymmetric molecules. |

| Unit Cell Dimensions | Highly dependent on crystal packing, which is influenced by F···F and F···H interactions if co-crystallized with solvents. | |

| a (Å) | To be determined | |

| b (Å) | To be determined | |

| c (Å) | To be determined | |

| α (°) | 90 | For monoclinic and orthorhombic systems. |

| β (°) | To be determined | The unique angle in a monoclinic system. |

| γ (°) | 90 | For monoclinic and orthorhombic systems. |

| Calculated Density (g/cm³) | ~1.5 - 1.7 | Expected to be dense due to the high atomic mass of fluorine. For comparison, the density of hexafluoro-2-butyne is 1.602 g/cm³.[2] |

| Key Bond Lengths (Å) | ||

| C≡C | ~1.18 - 1.21 | Typical for a carbon-carbon triple bond. |

| C-C (sp-sp) | ~1.37 - 1.39 | The single bond between the two alkyne units. |

| C-C (sp-sp³) | ~1.45 - 1.48 | The bond between the alkyne carbon and the trifluoromethyl carbon. |

| C-F | ~1.32 - 1.35 | Typical for a trifluoromethyl group. |

| Key Bond Angles (°) | ||

| C-C≡C | ~178 - 180 | The diyne core is expected to be nearly linear. |

| F-C-F | ~107 - 109 | Approaching the tetrahedral angle in the trifluoromethyl groups. |

Experimental Protocols

A detailed experimental protocol for the synthesis and crystallization of 1,1,1,6,6,6-hexafluoro-2,4-hexadiyne is not explicitly detailed in the reviewed literature. However, a plausible synthetic route can be conceptualized based on established methods for the synthesis of related fluorinated alkynes.

Proposed Synthesis of 1,1,1,6,6,6-hexafluoro-2,4-hexadiyne

The synthesis could potentially be achieved through a multi-step process starting from a chlorinated precursor, followed by fluorination and dehalogenation steps. A similar approach has been described for the synthesis of Z-1,1,1,4,4,4-hexafluoro-2-butene from hexachlorobutadiene, which involves the formation of a hexafluoro-2-butyne intermediate.

Step 1: Vapor-Phase Catalytic Fluorination

-

Starting Material: A suitable hexachloro- or mixed chloro-bromo-diene or -diyne.

-

Reagent: Anhydrous hydrogen fluoride (HF) or other fluorinating agents.

-

Catalyst: A chromium-based catalyst.

-

Procedure: The starting material is passed through a heated reactor containing the catalyst in a stream of the fluorinating agent. The reaction temperature and pressure would need to be optimized to achieve the desired degree of fluorination while minimizing side reactions.

Step 2: Dechlorination/Dehydrochlorination

-

Intermediate: The fluorinated and chlorinated intermediate from Step 1.

-

Reagent: A reducing agent such as zinc powder in a polar aprotic solvent like dimethylformamide (DMF).

-

Procedure: The intermediate is reacted with the reducing agent to eliminate the remaining chlorine atoms, leading to the formation of the diyne backbone.

Step 3: Purification

-

Method: The crude product would likely be a volatile liquid or a low-melting solid. Purification could be achieved by fractional distillation under reduced pressure or by sublimation.

Crystallization

For obtaining single crystals suitable for X-ray diffraction, the following methods could be employed:

-

Slow Evaporation: A solution of the purified compound in a suitable volatile solvent (e.g., a fluorinated solvent, hexane, or dichloromethane) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

-

Sublimation: Given the likely volatility of the compound, sublimation under a vacuum with a controlled temperature gradient could yield high-quality single crystals.

Visualization of Synthetic Workflow

The following diagram illustrates the conceptual workflow for the synthesis of 1,1,1,6,6,6-hexafluoro-2,4-hexadiyne.

Caption: Conceptual workflow for the synthesis and crystallization of 1,1,1,6,6,6-hexafluoro-2,4-hexadiyne.

Conclusion

While a definitive crystal structure and a detailed, validated synthetic protocol for 1,1,1,6,6,6-hexafluoro-2,4-hexadiyne are not yet available in the public domain, this technical guide provides a comprehensive overview based on existing knowledge of related fluorinated compounds. The presented data and proposed methodologies offer a solid foundation for researchers interested in the synthesis, characterization, and application of this promising molecule. Further experimental work is required to elucidate the precise crystallographic parameters and to optimize the synthetic route.

References

In-depth Technical Guide: 2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro-

CAS Number: 10524-09-1

Molecular Formula: C₆F₆

Molecular Weight: 186.05 g/mol

This technical guide provides a comprehensive overview of 2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro-, a fluorinated organic compound of interest to researchers, scientists, and professionals in the field of drug development and materials science. This document outlines its chemical properties, synthesis, and potential applications, with a focus on experimental data and methodologies.

Chemical and Physical Properties

While extensive experimental data for 2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro- is not widely available in public literature, its properties can be inferred from related compounds and computational predictions.

| Property | Value | Source |

| CAS Number | 10524-09-1 | Chemical Abstracts Service |

| Molecular Formula | C₆F₆ | PubChem |

| Molecular Weight | 186.05 g/mol | PubChem |

| IUPAC Name | 1,1,1,6,6,6-hexafluorohexa-2,4-diyne | PubChem |

Synthesis

The synthesis of 2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro- is part of a multi-step reaction sequence starting from hexachlorobutadiene. A key intermediate in this process is 1,1,1,4,4,4-hexafluoro-2-butyne.

A potential synthetic pathway is outlined below. It is important to note that a detailed, publicly available experimental protocol for the final conversion to the target molecule is limited. The following workflow is based on established organofluorine chemistry principles.

Caption: Proposed synthesis pathway for 2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro-.

Experimental Protocol (Proposed)

Spectroscopic Characterization

Specific spectroscopic data for 2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro- is not available in the reviewed literature. For researchers synthesizing this compound, the following analytical techniques would be crucial for its characterization:

-

¹⁹F NMR Spectroscopy: This would be the most informative technique, providing characteristic signals for the trifluoromethyl (CF₃) groups.

-

¹³C NMR Spectroscopy: Would show signals for the sp-hybridized carbons of the diyne and the carbons of the trifluoromethyl groups, with characteristic C-F coupling.

-

¹H NMR Spectroscopy: As the molecule contains no hydrogen atoms, this technique would be used to confirm the absence of proton-containing impurities.

-

Infrared (IR) Spectroscopy: Should exhibit a characteristic absorption band for the C≡C triple bond.

-

Mass Spectrometry (MS): Would be used to confirm the molecular weight of the compound.

Potential Applications in Drug Development and Research

While direct biological studies on 2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro- are not currently published, fluorinated molecules, in general, play a significant role in drug development. The introduction of fluorine atoms can modulate a molecule's metabolic stability, binding affinity, and lipophilicity.

The rigid, linear diyne core of this molecule, combined with the electron-withdrawing nature of the trifluoromethyl groups, makes it an interesting scaffold for:

-

Medicinal Chemistry: As a building block for more complex molecules with potential therapeutic applications. The diyne functionality can be a precursor to various heterocyclic systems.

-

Materials Science: The high fluorine content and conjugated system suggest potential applications in the development of novel polymers, liquid crystals, or electronic materials.

Logical Relationship of Research Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of 2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro- and the subsequent investigation of its properties.

Caption: A logical workflow for the synthesis, characterization, and evaluation of 2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro-.

Conclusion

2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro- is a sparsely documented fluorinated diyne with potential for applications in both medicinal chemistry and materials science. This technical guide consolidates the available information and provides a framework for its synthesis and characterization. Further research is needed to fully elucidate its experimental properties and explore its utility in various scientific domains. Researchers are encouraged to employ the outlined analytical techniques to confirm the structure and purity of this compound upon its synthesis.

In-Depth Technical Guide: 2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro-, a highly fluorinated alkyne of interest in synthetic chemistry and potentially in materials science and drug discovery. Due to the limited availability of experimental data for this specific compound, this guide combines documented information with theoretical analysis and data from closely related analogues to provide a thorough resource.

Core Molecular Data

2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro- is a symmetrical, electron-deficient alkyne. The presence of two trifluoromethyl groups significantly influences its chemical properties, enhancing its electrophilicity and potential for undergoing various chemical transformations.

Physicochemical and Structural Properties

The fundamental properties of 2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro- are summarized in the table below. The molecular weight is calculated from its molecular formula, C₆F₆.[1]

| Property | Value | Reference |

| Molecular Formula | C₆F₆ | [1] |

| Molecular Weight | 186.05 g/mol | Calculated |

| IUPAC Name | 1,1,1,6,6,6-Hexafluorohexa-2,4-diyne | - |

| Canonical SMILES | C(#CC(F)(F)F)C#CC(F)(F)F | [1] |

| InChIKey | LJAOOBTQRQIEQP-UHFFFAOYSA-N | [1] |

| CAS Number | 885276-12-0 | [1] |

| Predicted XLogP3 | 2.5 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 6 | [1] |

Synthesis and Reactivity

Hypothetical Experimental Workflow: Synthesis via Coupling

A potential pathway could involve the oxidative coupling of 3,3,3-trifluoropropyne. This workflow is presented below for illustrative purposes.

Caption: Hypothetical workflow for the synthesis of 1,1,1,6,6,6-hexafluoro-2,4-hexadiyne.

Predicted Reactivity

Drawing parallels with hexafluoro-2-butyne, which is known to be a potent dienophile, 1,1,1,6,6,6-hexafluoro-2,4-hexadiyne is expected to be highly reactive in cycloaddition reactions, such as Diels-Alder reactions. The electron-withdrawing nature of the trifluoromethyl groups makes the alkyne moieties highly electrophilic and susceptible to nucleophilic attack. This reactivity profile makes it a potentially valuable building block for the synthesis of complex, highly fluorinated molecules.

Relevance in Drug Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties of a molecule. While there are no documented applications of 1,1,1,6,6,6-hexafluoro-2,4-hexadiyne in drug development, its structural motifs—trifluoromethyl groups and an alkyne backbone—are relevant to the field.

Strategic Application of Fluorine in Medicinal Chemistry

The diagram below illustrates the key roles that fluorine atoms and trifluoromethyl groups play in modifying the properties of a lead compound in drug discovery.

Caption: Role of fluorination in optimizing drug candidate properties.

The use of highly fluorinated, rigid structures like 1,1,1,6,6,6-hexafluoro-2,4-hexadiyne could serve as a unique scaffold or building block for creating novel pharmacophores. The alkyne functionality also allows for its use in "click chemistry" reactions (e.g., CuAAC), which are widely employed in drug discovery for linking molecular fragments.

Safety and Handling

Specific safety and toxicity data for 1,1,1,6,6,6-hexafluoro-2,4-hexadiyne are not available. However, based on related fluorinated compounds, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. Compounds with high fluorine content can release hazardous decomposition products, such as hydrogen fluoride, upon combustion.

Conclusion

2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro- is a molecule with significant potential in synthetic chemistry due to its unique electronic properties. While its direct application in drug development has not been explored, its structural features are highly relevant to modern medicinal chemistry. Further research into the synthesis and reactivity of this compound is warranted to fully understand its potential as a versatile chemical building block.

References

The Synthetic Versatility of Hexafluorinated Alkynes: A Technical Guide for Researchers

Introduction: The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Hexafluorinated alkynes, particularly those bearing trifluoromethyl (CF₃) groups, have emerged as powerful and versatile building blocks for the synthesis of complex fluorinated compounds. Their unique electronic properties, arising from the strong electron-withdrawing nature of the CF₃ groups, render the alkyne moiety highly reactive and amenable to a wide array of chemical transformations. This technical guide provides an in-depth review of the synthesis, reactivity, and applications of hexafluorinated alkynes, with a focus on methodologies and data relevant to researchers, scientists, and drug development professionals.

Synthesis of Hexafluorinated Alkynes

The reliable synthesis of hexafluorinated alkynes is the gateway to their extensive applications. Several robust methods have been developed, with copper-catalyzed trifluoromethylation of terminal alkynes being a particularly prominent and versatile strategy.

Copper-Catalyzed Trifluoromethylation of Terminal Alkynes

A highly efficient method for the synthesis of trifluoromethylated alkynes involves the use of a fluoroform-derived CuCF₃ reagent.[1][2][3][4][5] This air-stable reagent can be prepared in large quantities from the inexpensive industrial byproduct fluoroform (CF₃H), offering a cost-effective and atom-economical approach.[2] The addition of a diamine ligand, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), has been shown to significantly enhance reaction yields.[2][3] This method is compatible with a wide range of functional groups and can also be used for the one-pot desilylation and trifluoromethylation of TMS-protected alkynes.[2]

Another effective approach is the copper-catalyzed trifluoromethylation of terminal alkynes using electrophilic trifluoromethylating reagents, such as Togni's reagent.[6] This reaction proceeds under mild conditions, at room temperature, and demonstrates tolerance to various functional groups, affording the desired trifluoromethylated acetylenes in good to excellent yields.[6]

Table 1: Synthesis of Trifluoromethylated Alkynes via Copper-Catalyzed Reactions

| Entry | Alkyne Substrate | CF₃ Source | Catalyst/Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene | CuCF₃ (from CF₃H) | TMEDA | DMF | RT | 0.5 | 93 | [2] |

| 2 | 4-Ethynyltoluene | CuCF₃ (from CF₃H) | TMEDA | DMF | RT | 0.5 | 95 | [2] |

| 3 | 1-Ethynyl-4-fluorobenzene | CuCF₃ (from CF₃H) | TMEDA | DMF | RT | 0.5 | 85 | [2] |

| 4 | 1-Octyne | CuCF₃ (from CF₃H) | TMEDA | DMF | RT | 0.5 | 78 | [2] |

| 5 | Phenylacetylene | Togni's Reagent | CuI (10 mol%) | DCM | RT | 12 | 98 | [6] |

| 6 | 4-Methoxyphenylacetylene | Togni's Reagent | CuI (10 mol%) | DCM | RT | 12 | 95 | [6] |

| 7 | 4-Chlorophenylacetylene | Togni's Reagent | CuI (10 mol%) | DCM | RT | 12 | 92 | [6] |

Other Synthetic Methods

Hexafluoro-2-butyne (HFB), a symmetrically substituted hexafluorinated alkyne, can be prepared through various methods, including the reaction of potassium fluoride with hexachlorobutadiene or the action of sulfur tetrafluoride on acetylenedicarboxylic acid.

Reactivity and Applications

The electron-deficient nature of hexafluorinated alkynes makes them excellent partners in a variety of organic reactions, most notably in cycloadditions and cross-coupling reactions.

Cycloaddition Reactions

Hexafluoro-2-butyne is a potent dienophile in Diels-Alder reactions, readily reacting with dienes like furan and its derivatives to form highly functionalized bicyclic adducts.[7][8] These reactions can be highly regioselective and provide access to complex molecular scaffolds that can be further elaborated into substituted aromatic compounds.[7] The reaction conditions can influence the kinetic versus thermodynamic product distribution, as seen in the tandem [4+2] cycloaddition with bis-furyl dienes.[8]

Cross-Coupling Reactions

Trifluoromethylated alkynes are valuable substrates in palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.[9][10][11] This reaction allows for the formation of a carbon-carbon bond between the terminal trifluoromethyl alkyne and an aryl or vinyl halide, providing a powerful tool for the synthesis of complex conjugated systems.[9][10] Copper-free Sonogashira coupling protocols have also been developed to circumvent the issue of alkyne homocoupling.[9]

Table 2: Spectroscopic Data for Selected Hexafluorinated Alkynes and Derivatives

| Compound | Structure | ¹⁹F NMR (δ, ppm) | Reference |

| 1-Phenyl-3,3,3-trifluoropropyne | C₆H₅-C≡C-CF₃ | -52.71 (s) | [12] |

| 1-(4-Bromophenyl)-3,3,3-trifluoropropyne | 4-Br-C₆H₄-C≡C-CF₃ | -52.8 (s) | [12] |

| 1-Phenyl-4,4,4-trifluorobut-2-yn-1-one | C₆H₅-CO-C≡C-CF₃ | -52.71 (s) | [12] |

| Product of HFB and Furan Diels-Alder | Not specified | [7][8] |

Chemical shifts are typically referenced to CFCl₃ (δ = 0 ppm).[13][14]

Applications in Drug Development and Medicinal Chemistry

The trifluoromethyl group is a privileged moiety in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[15] The incorporation of CF₃-alkynes into bioactive molecules is a promising strategy for the development of novel therapeutics. While specific signaling pathways for hexafluorinated alkyne derivatives are not extensively detailed in the initial literature, their utility is demonstrated in the synthesis of precursors to compounds with potential anticancer and other biological activities. For instance, fluorinated compounds have been evaluated as PI3K inhibitors and have shown cytotoxic effects on various cancer cell lines.[15]

Table 3: Biological Activity of Selected Fluorinated Compounds

| Compound Class | Target/Activity | Cell Line | IC₅₀ (µM) | Reference |

| Fluorinated Thiosemicarbazone Derivative (6c) | PI3Kα, β, δ inhibitor | N/A | 5.8, 2.3, 7.9 | [15] |

| Fluorinated 2-Aminothiadiazole Derivative (7b) | PI3Kα, β, δ inhibitor | N/A | 19.4, 30.7, 73.7 | [15] |

| Platinum(IV) Complex | Anticancer | HCT116 (Colon) | 19 ± 6 | [16] |

| Platinum(IV) Complex | Anticancer | HepG2 (Liver) | 21 ± 5 | [16] |

| Platinum(IV) Complex | Anticancer | MCF-7 (Breast) | 22 ± 6 | [16] |

| Fluorinated Aminophenylhydrazine (Compound 6) | Anticancer | A549 (Lung) | 0.64 | [17] |

| Dicobalt Hexacarbonyl Alkynyl Nucleoside (13c) | Anticancer | K562 (Leukemia) | 9 | [18] |

| Dicobalt Hexacarbonyl Alkynyl Nucleoside (14a) | Anticancer | HeLa (Cervix) | 17 | [18] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of synthetic methods. Below are representative protocols for key reactions involving hexafluorinated alkynes, compiled from the literature.

General Procedure for Copper-Catalyzed Trifluoromethylation of Terminal Alkynes with a Fluoroform-Derived CuCF₃ Reagent

Materials:

-

Terminal alkyne (1.0 equiv)

-

Fluoroform-derived CuCF₃ reagent (1.2 equiv)

-

N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

To a flame-dried Schlenk tube under an argon atmosphere, add the terminal alkyne (0.5 mmol, 1.0 equiv).

-

Add anhydrous DMF (2.0 mL) and stir the solution at room temperature.

-

Add the fluoroform-derived CuCF₃ reagent (0.6 mmol, 1.2 equiv) and TMEDA (0.6 mmol, 1.2 equiv).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Upon completion (monitored by TLC or GC-MS), quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated alkyne.

General Procedure for the Diels-Alder Reaction of Hexafluoro-2-butyne with Furan

Materials:

-

Furan (1.0 equiv)

-

Hexafluoro-2-butyne (HFB) (1.1 equiv)

-

Anhydrous solvent (e.g., benzene or toluene)

Procedure:

-

In a sealed, thick-walled glass tube, dissolve furan (1.0 equiv) in the chosen anhydrous solvent.

-

Cool the solution to an appropriate temperature (e.g., -78 °C) and condense hexafluoro-2-butyne (1.1 equiv) into the tube.

-

Seal the tube and allow it to warm to room temperature, then heat to the desired reaction temperature (e.g., 100-140 °C) for the specified time (e.g., 12-24 hours).[8]

-

After cooling to room temperature, carefully open the tube and concentrate the reaction mixture under reduced pressure.

-

Purify the resulting cycloadduct by distillation or column chromatography.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate typical workflows for the synthesis and analysis of hexafluorinated alkynes.

Caption: Workflow for the copper-catalyzed trifluoromethylation of a terminal alkyne.

Caption: General workflow for a Diels-Alder reaction involving hexafluoro-2-butyne.

Conclusion

Hexafluorinated alkynes are undeniably valuable building blocks in modern organic synthesis. The development of efficient synthetic methods, particularly copper-catalyzed trifluoromethylations, has made these reagents readily accessible. Their unique reactivity in cycloaddition and cross-coupling reactions provides a clear path to a diverse range of complex fluorinated molecules. As the demand for sophisticated fluorinated compounds in drug discovery and materials science continues to grow, the importance and application of hexafluorinated alkynes are set to expand even further, making a thorough understanding of their chemistry essential for researchers in the field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fluoroform-Derived CuCF3 for Trifluoromethylation of Terminal and TMS-Protected Alkynes [organic-chemistry.org]

- 3. Trifluoromethyl alkyne synthesis by trifluoromethylation [organic-chemistry.org]

- 4. Fluoroform-Derived CuCF3 for Trifluoromethylation of Terminal and TMS-Protected Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Item - Fluoroform-Derived CuCF3 for Trifluoromethylation of Terminal and TMS-Protected Alkynes - American Chemical Society - Figshare [acs.figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Diels–Alder reactions between hexafluoro-2-butyne and bis-furyl dienes: kinetic versus thermodynamic control - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. 19F [nmr.chem.ucsb.edu]

- 15. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Fluorinated Candidates as PI3K Inhibitors: Targeting Fluorophilic Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Determination of Anticancer Activity of Dicobalt Hexacarbonyl 2′-Deoxy-5-alkynylfuropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: 2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro- in Advanced Materials Science

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro- is a highly fluorinated diacetylene monomer. The presence of trifluoromethyl groups at the terminal positions of the diacetylene backbone suggests its utility in the synthesis of fluorinated polydiacetylenes (PDAs). These polymers are of significant interest in materials science due to their unique chromic properties, transitioning from blue to red and from non-fluorescent to fluorescent in response to external stimuli. The incorporation of fluorine is anticipated to impart enhanced thermal stability, chemical resistance, and low surface energy to the resulting PDA materials, making them suitable for a range of advanced applications, including robust sensors, specialty coatings, and materials for biomedical devices.

Fluorinated polymers are a distinct class of materials known for their exceptional properties, which stem from the unique characteristics of the carbon-fluorine bond.[1] These properties include high thermal and chemical stability, as well as low friction coefficients and dielectric constants.[1]

Application Note 1: Fluorinated Polydiacetylene Thin Films for Chemosensing

Application: Development of robust, stimuli-responsive thin films for chemosensing applications. The fluorinated nature of the polymer enhances its stability in various chemical environments, a critical feature for reliable sensor performance. Polydiacetylenes are well-known for their colorimetric transitions from blue to red upon exposure to external stimuli, a property that can be harnessed for sensing.[2] This transition also results in a shift from a non-fluorescent to a highly fluorescent state, enabling fluorogenic sensing applications.[2][3]

Principle: Thin films of poly(2,4-hexadiyne, 1,1,1,6,6,6-hexafluoro-) are fabricated via layer-by-layer (LBL) deposition of the monomer followed by UV-induced topochemical polymerization. The resulting blue-phase polymer exhibits a characteristic absorption maximum. Upon interaction with specific analytes, the polymer backbone undergoes a conformational change, leading to a colorimetric shift to the red phase and the emergence of fluorescence. The high electronegativity and hydrophobicity imparted by the fluorine atoms can modulate the interaction with analytes and enhance the sensor's selectivity and durability.

Anticipated Advantages:

-

Enhanced Chemical Inertness: The fluorinated polymer is expected to exhibit superior resistance to harsh chemical environments compared to non-fluorinated PDAs.

-

Improved Thermal Stability: The strong C-F bonds contribute to a higher degradation temperature, allowing for operation in a wider temperature range.

-

Low Surface Energy: This property can be leveraged to create anti-fouling sensor surfaces, which is particularly beneficial for applications in complex biological media.

-

Tunable Sensing Properties: The trifluoromethyl groups can influence the packing of the diacetylene monomers, potentially altering the sensitivity and selectivity of the sensor.

Quantitative Data Summary:

The following table summarizes representative properties of fluorinated polymers and polydiacetylenes, providing an expected performance baseline for poly(2,4-hexadiyne, 1,1,1,6,6,6-hexafluoro-).

| Property | Expected Value/Range | Significance in Chemosensing |

| Optical Properties | ||

| Blue Phase Absorption (λmax) | ~640 nm | The primary absorption peak of the sensing (unperturbed) state. |

| Red Phase Absorption (λmax) | ~550 nm | The absorption peak of the actuated (perturbed) state. |

| Fluorescence Emission (Red Phase) | ~560 - 650 nm | Enables fluorometric detection, often with higher sensitivity than colorimetric methods.[2] |

| Physical Properties | ||

| Thermal Stability (TGA, 5% weight loss) | > 300 °C | Defines the upper limit of the operational temperature range for the sensor.[1] |

| Contact Angle (Water) | > 110° | Indicates a highly hydrophobic surface, which can prevent non-specific binding. |

| Mechanical Properties | ||

| Young's Modulus | 1 - 5 GPa (representative for fluoropolymers) | Relates to the stiffness and durability of the thin film sensor. |

Experimental Protocol: Fabrication of Fluorinated Polydiacetylene Thin Films

Objective: To prepare and characterize thin films of poly(2,4-hexadiyne, 1,1,1,6,6,6-hexafluoro-) on a solid substrate for sensor development.

Materials:

-

2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro- (monomer)

-

Substrates (e.g., quartz slides, silicon wafers)

-

Chloroform (spectroscopic grade)

-

Zirconium oxychloride (ZrOCl₂)

-

Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

30% Hydrogen Peroxide (H₂O₂)

-

2 M Hydrochloric Acid (HCl)

-

Nanopure water

Equipment:

-

UV lamp (254 nm)

-

Spin coater or dip coater

-

UV-Vis spectrophotometer

-

Fluorometer

-

Goniometer (for contact angle measurements)

-

Thermogravimetric Analyzer (TGA)

-

Ellipsometer

Procedure:

Part 1: Substrate Preparation

-

Clean substrates by immersion in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood.

-

Rinse the substrates thoroughly with nanopure water.

-

Immerse the substrates in 2 M HCl for 5 minutes to introduce surface silanol groups.

-

Rinse again with nanopure water and dry under a stream of nitrogen.

Part 2: Layer-by-Layer (LBL) Deposition of the Monomer

-

Prepare a 5 mM solution of ZrOCl₂ in a 1:1 ethanol/water mixture.

-

Immerse the cleaned substrates in the ZrOCl₂ solution for 20 minutes to create a zirconated surface.

-

Prepare a solution of 2,4-hexadiyne, 1,1,1,6,6,6-hexafluoro- in chloroform. The concentration may need to be optimized (e.g., 1-5 mg/mL).

-

Immerse the zirconated substrates in the monomer solution and allow for self-assembly overnight.

-

For multilayer deposition, rinse the substrate with chloroform to remove non-adsorbed monomer, dry with nitrogen, and repeat steps 2-4 for each subsequent layer.

Part 3: UV Polymerization

-

Place the monomer-coated substrate under a 254 nm UV lamp.

-

Irradiate the film. The optimal irradiation time should be determined experimentally by monitoring the development of the blue color and the absorbance at ~640 nm.

-

The appearance of a distinct blue color indicates the formation of the polydiacetylene.

Part 4: Characterization

-

UV-Vis Spectroscopy: Record the absorption spectrum of the polymerized film. The presence of a peak around 640 nm confirms the formation of the blue-phase PDA.

-

Fluorometry: Measure the fluorescence spectrum of the film before and after exposure to a stimulus (e.g., heat, solvent vapor, or a target analyte). An increase in fluorescence in the red region of the spectrum is expected upon perturbation.

-

Ellipsometry: Determine the thickness of the deposited layers.

-

Contact Angle Measurement: Measure the water contact angle to assess the hydrophobicity of the film surface.

-

Thermal Analysis (TGA): Characterize the thermal stability of the fluorinated PDA film.

Diagrams:

Caption: Experimental workflow for the fabrication and characterization of fluorinated PDA thin films.

References

Application Notes and Protocols: Polymerization of 2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a hypothetical experimental protocol for the polymerization of 2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro-. Due to the limited availability of direct literature on the polymerization of this specific monomer, the protocols and expected data presented herein are based on analogous polymerizations of other fluorinated diynes and alkynes. The resulting polymer, poly(1,1,1,6,6,6-hexafluoro-2,4-hexadiyne), is anticipated to exhibit properties characteristic of fluorinated polymers, such as high thermal stability, chemical inertness, and hydrophobicity. These characteristics make it a promising candidate for various applications in drug development, including hydrophobic coatings for medical devices, drug delivery systems, and as a stationary phase in chromatography.

Introduction

Fluorinated polymers possess a unique combination of properties, including thermal stability, chemical resistance, low surface energy, and biocompatibility, which make them highly valuable in the biomedical and pharmaceutical fields. The introduction of fluorine atoms into a polymer backbone can significantly enhance its performance characteristics. Poly(1,1,1,6,6,6-hexafluoro-2,4-hexadiyne) is a novel fluorinated polydiyne that is expected to leverage these advantages. The rigid conjugated backbone resulting from the polymerization of the diyne monomer, combined with the presence of trifluoromethyl end groups, is predicted to yield a material with exceptional thermal and chemical stability, as well as pronounced hydrophobic and lipophobic properties.

Potential applications in drug development include:

-

Hydrophobic Coatings: The low surface energy of the polymer could be utilized to create hydrophobic coatings for medical implants and devices to reduce biofouling.

-

Drug Delivery: The polymer's hydrophobicity could be exploited in the formulation of controlled-release drug delivery systems for hydrophobic drugs.

-

Specialty Membranes: The rigid polymer structure may allow for the formation of microporous membranes with selective permeability, useful for separations or as scaffolds in tissue engineering.

-

Analytical Applications: The unique properties of the polymer could make it a suitable stationary phase for high-performance liquid chromatography (HPLC) or gas chromatography (GC) in the analysis of fluorinated pharmaceutical compounds.

Monomer Properties

A summary of the available and predicted properties of the monomer, 2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro-, is presented in Table 1.

| Property | Value (Predicted or from PubChem) | Reference |

| Chemical Formula | C₆F₆ | [1] |

| Molecular Weight | 186.05 g/mol | [1] |

| Appearance | Colorless liquid or gas (predicted) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Insoluble in water (predicted) | |

| Structure | CF₃-C≡C-C≡C-CF₃ | [1] |

Proposed Polymerization Protocol

The following is a hypothetical protocol for the transition metal-catalyzed polymerization of 2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro-. This protocol is based on established methods for the polymerization of diynes and other fluorinated alkynes. It is crucial to note that this protocol has not been experimentally validated and should be approached with appropriate caution and optimization.

Materials and Equipment

-

Monomer: 2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro-

-

Catalyst: Schrock's catalyst (e.g., Mo(NAr)(CHCMe₂Ph)(OR)₂) or a Grubbs-type catalyst (e.g., second or third generation). The choice of catalyst may require screening to optimize polymer yield and molecular weight.

-

Solvent: Anhydrous, deoxygenated toluene or another suitable inert solvent.

-

Initiator (if applicable): For anionic polymerization, a strong base like n-butyllithium could be considered, though transition metal catalysis is often more controlled for such monomers.

-

Quenching Agent: Methanol or another appropriate protic solvent.

-

Schlenk line or glovebox: For handling air- and moisture-sensitive reagents.

-

Standard glassware: Schlenk flasks, syringes, cannulas.

-

Analytical Instruments: Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectrometer (¹H, ¹³C, ¹⁹F), Fourier-Transform Infrared (FTIR) spectrometer, Thermogravimetric Analyzer (TGA).

Experimental Workflow Diagram

Caption: Proposed experimental workflow for the polymerization of 2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro-.

Step-by-Step Procedure

-

Preparation:

-

Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

-

Under an inert atmosphere (glovebox or Schlenk line), prepare a stock solution of the transition metal catalyst in anhydrous, deoxygenated toluene.

-

In a separate Schlenk flask, dissolve the desired amount of 2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro- monomer in anhydrous, deoxygenated toluene.

-

-

Polymerization:

-

To the stirred monomer solution, add the catalyst solution via syringe at a controlled temperature (e.g., room temperature to 80 °C, depending on the catalyst). The monomer-to-catalyst ratio will determine the target molecular weight.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., ¹⁹F NMR to observe the disappearance of the monomer signal).

-

Allow the reaction to proceed for a predetermined time (e.g., 1-24 hours) or until the monomer is consumed.

-

-

Work-up and Purification:

-

Quench the polymerization by adding a small amount of methanol.

-

Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., methanol or hexane).

-

Collect the precipitated polymer by filtration, and wash it thoroughly with the non-solvent to remove any residual monomer and catalyst.

-

Dry the polymer under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.

-

Expected Polymer Characterization

The resulting poly(1,1,1,6,6,6-hexafluoro-2,4-hexadiyne) is expected to be a rigid, insoluble, and thermally stable material. The expected analytical data is summarized in Table 2.

| Analysis Technique | Expected Results |

| GPC | Molecular weight (Mn and Mw) and polydispersity index (PDI) will depend on the polymerization conditions. A controlled polymerization should yield a PDI close to 1.1-1.5. |

| ¹⁹F NMR | A single resonance corresponding to the -CF₃ groups in the polymer backbone. A shift from the monomer resonance will be observed. |

| ¹³C NMR | Resonances corresponding to the sp² carbons of the polyene backbone and the quaternary carbons attached to the -CF₃ groups. |

| FTIR | Characteristic peaks for C=C stretching in the conjugated backbone (around 1600-1650 cm⁻¹) and strong C-F stretching vibrations (around 1100-1300 cm⁻¹). The disappearance of the C≡C stretching of the monomer (around 2200-2250 cm⁻¹) would indicate successful polymerization. |

| TGA | High thermal stability with a decomposition temperature likely exceeding 300 °C in an inert atmosphere. |

| Contact Angle | A high contact angle with water (>100°) is expected, indicating a hydrophobic surface. |

Logical Relationship of Polymer Properties and Applications

References

Application Notes and Protocols: Cycloaddition Reactions of Hexafluoro-2,4-hexadiyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluoro-2,4-hexadiyne (CF₃-C≡C-C≡C-CF₃) is a highly electrophilic conjugated diyne. The presence of two strongly electron-withdrawing trifluoromethyl groups significantly influences its reactivity, making it a potentially potent substrate for various cycloaddition reactions. While specific experimental data on the cycloaddition reactions of hexafluoro-2,4-hexadiyne is limited in the current scientific literature, its reactivity can be predicted based on the well-documented chemistry of similar fluorinated alkynes, such as hexafluoro-2-butyne (HFB).[1] These reactions are of significant interest for the synthesis of complex fluorinated carbocycles and heterocycles, which are valuable scaffolds in drug discovery and materials science.

This document provides an overview of the expected cycloaddition reactions of hexafluoro-2,4-hexadiyne, including Diels-Alder, [2+2] cycloaddition, and 1,3-dipolar cycloaddition reactions. Generalized experimental protocols and reaction diagrams are provided to guide researchers in exploring the synthetic utility of this versatile building block.

Expected Reactivity and General Principles

The two trifluoromethyl groups in hexafluoro-2,4-hexadiyne dramatically lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the alkyne moieties. This electronic feature makes it a highly reactive electrophile and a strong dienophile or dipolarophile in cycloaddition reactions. The conjugated diyne system offers the potential for reactions to occur at either one or both of the triple bonds, leading to a variety of possible products.

Diels-Alder ([4+2] Cycloaddition) Reactions

Hexafluoro-2,4-hexadiyne is expected to be a highly reactive dienophile in Diels-Alder reactions with a variety of conjugated dienes.[2] The reaction involves the [4+2] cycloaddition of the dienophile with a diene to form a six-membered ring.[2] Due to the electrophilic nature of hexafluoro-2,4-hexadiyne, it will react most readily with electron-rich dienes.

General Reaction Scheme:

Caption: Generalized Diels-Alder reaction of hexafluoro-2,4-hexadiyne.

Expected Outcome and Selectivity:

-

Reactivity: The reaction is anticipated to proceed readily, potentially even at room temperature, due to the high electrophilicity of the diyne.

-

Regioselectivity: With unsymmetrical dienes, the regioselectivity will be governed by the electronic and steric nature of the substituents on the diene.

-

Chemoselectivity: Depending on the stoichiometry of the reactants, either a mono-adduct or a bis-adduct (from reaction at both triple bonds) could be formed. The formation of the bis-adduct would require harsher conditions or a large excess of the diene.

General Experimental Protocol for Diels-Alder Reactions

Note: This is a generalized protocol and may require optimization for specific substrates.

-

Reactant Preparation: In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the diene (1.0 eq.) in a suitable anhydrous solvent (e.g., toluene, xylenes, or a chlorinated solvent).

-

Addition of Diyne: Slowly add a solution of hexafluoro-2,4-hexadiyne (1.0-1.2 eq. for mono-adduct, >2.0 eq. for bis-adduct) in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Heating (if necessary): If the reaction is slow at room temperature, it may be heated to reflux. The reaction time will vary depending on the reactivity of the diene.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by standard techniques such as column chromatography on silica gel or recrystallization.

[2+2] Cycloaddition Reactions

Thermally initiated [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules. However, photochemical [2+2] cycloadditions are allowed and are a common method for the synthesis of cyclobutene and cyclobutane derivatives.[3] Given the electronic nature of hexafluoro-2,4-hexadiyne, it is expected to undergo photochemical [2+2] cycloaddition with alkenes and other alkynes.

General Reaction Scheme:

Caption: Generalized photochemical [2+2] cycloaddition.

General Experimental Protocol for Photochemical [2+2] Cycloadditions

Note: Photochemical reactions require specialized equipment.

-

Reactant Preparation: In a quartz reaction vessel, dissolve hexafluoro-2,4-hexadiyne (1.0 eq.) and the alkene (1.0-5.0 eq.) in a suitable degassed, anhydrous solvent (e.g., acetonitrile, dichloromethane). The use of a photosensitizer may be necessary depending on the substrates.

-

Irradiation: Irradiate the solution with a suitable UV light source (e.g., a medium-pressure mercury lamp) while maintaining a constant temperature, often near room temperature.

-

Reaction Monitoring: Monitor the reaction by GC-MS or NMR spectroscopy.

-

Work-up and Purification: Once the reaction has reached completion or optimal conversion, remove the solvent in vacuo. Purify the resulting product by column chromatography or distillation.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings.[4] Hexafluoro-2,4-hexadiyne, as a highly activated dipolarophile, is expected to react readily with a wide range of 1,3-dipoles, such as azides, nitrile oxides, and nitrones.[5][6]

General Reaction Scheme:

Caption: Generalized 1,3-dipolar cycloaddition reaction.

Expected Outcome:

-

Reactivity: The reactions are expected to be facile, often proceeding at room temperature without the need for a catalyst.

-

Regioselectivity: The regioselectivity of the cycloaddition will be determined by the nature of the 1,3-dipole. For instance, with azides, a mixture of 1,4- and 1,5-disubstituted triazoles could be formed, although one isomer is likely to be favored.

-

Chemoselectivity: Similar to the Diels-Alder reaction, mono- or bis-addition can be controlled by stoichiometry.

General Experimental Protocol for 1,3-Dipolar Cycloadditions

-

Reactant Preparation: In a round-bottom flask, dissolve the 1,3-dipole (or its precursor) (1.0 eq.) in a suitable solvent (e.g., THF, ethyl acetate, toluene).

-

Addition of Diyne: Add a solution of hexafluoro-2,4-hexadiyne (1.0-1.2 eq.) to the mixture.

-

Reaction Conditions: Stir the reaction at room temperature. Gentle heating may be required for less reactive dipoles.

-

Reaction Monitoring: Monitor the reaction by TLC, LC-MS, or NMR.

-

Work-up and Purification: After completion, remove the solvent under reduced pressure. The residue can be purified by column chromatography or recrystallization to yield the heterocyclic product.

Quantitative Data

As of the date of this document, there is a notable absence of published quantitative data (e.g., reaction yields, specific conditions, and spectroscopic data) for the cycloaddition reactions of hexafluoro-2,4-hexadiyne. The tables below are provided as templates for researchers to populate as data becomes available.

Table 1: Diels-Alder Reactions of Hexafluoro-2,4-hexadiyne

| Diene | Stoichiometry (Diene:Diyne) | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) |

|---|---|---|---|---|---|---|

| e.g., Furan |

| e.g., Cyclopentadiene | | | | | | |

Table 2: [2+2] Cycloaddition Reactions of Hexafluoro-2,4-hexadiyne

| Alkene/Alkyne | Stoichiometry | Solvent | Photosensitizer | Time (h) | Product(s) | Yield (%) |

|---|---|---|---|---|---|---|

| e.g., Ethylene |

| e.g., Acetylene | | | | | | |

Table 3: 1,3-Dipolar Cycloaddition Reactions of Hexafluoro-2,4-hexadiyne

| 1,3-Dipole | Stoichiometry | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) |

|---|---|---|---|---|---|---|

| e.g., Benzyl azide |

| e.g., Benzonitrile oxide | | | | | | |

Conclusion

Hexafluoro-2,4-hexadiyne represents a highly promising, yet underexplored, building block for the synthesis of novel fluorinated compounds through cycloaddition reactions. The strong electron-withdrawing nature of the trifluoromethyl groups is expected to drive facile reactions with a wide range of dienes, alkenes, and 1,3-dipoles. The provided general protocols and theoretical framework are intended to serve as a foundation for further experimental investigation into the rich and complex chemistry of this fascinating molecule. Researchers are encouraged to explore these reaction pathways and to publish their findings to contribute to the collective understanding of this area of fluorine chemistry.

References

- 1. Hexafluoro-2-butyne - Wikipedia [en.wikipedia.org]

- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 3. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 5. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

Synthesis of Fluorinated Polymers: Detailed Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed experimental protocols for the synthesis of various fluorinated polymers. It includes key polymerization techniques, quantitative data summarized in structured tables, and visual workflows to guide experimental design and execution.

Fluorinated polymers, a class of materials renowned for their exceptional properties such as high thermal stability, chemical resistance, and low surface energy, are indispensable in a wide array of applications, from advanced materials to pharmaceuticals. The synthesis of these polymers can be broadly categorized into two main strategies: the polymerization of fluorine-containing monomers and the chemical modification of non-fluorinated polymers.[1][2] This document focuses on the former, providing detailed protocols for common polymerization techniques including emulsion, suspension, and controlled radical polymerization.

I. Emulsion Polymerization of Vinylidene Fluoride (PVDF)

Emulsion polymerization is a widely used industrial method for producing poly(vinylidene fluoride) (PVDF) and its copolymers.[3] This technique typically involves dispersing the vinylidene fluoride (VDF) monomer in an aqueous phase with the aid of a surfactant and initiating polymerization with a water-soluble initiator. The reaction is carried out in a pressurized reactor under controlled temperature and pressure.[4][5]

Experimental Protocol: Surfactant-Free Emulsion Polymerization of VDF

This protocol describes a surfactant-free emulsion polymerization of VDF, which is advantageous for applications requiring high purity.

Materials:

-

Vinylidene fluoride (VDF) monomer

-

Potassium persulfate (KPS, initiator)

-

Sodium acetate (buffer)

-

Deionized water

Equipment:

-

50 mL stainless steel autoclave equipped with a nitrogen inlet, thermometer, mechanical stirrer, and pressure sensor.[1]

Procedure:

-

Introduce potassium persulfate (KPS), sodium acetate, and 25 mL of deionized water into the autoclave.[1]

-

Deoxygenate the medium by purging with nitrogen for 30 minutes.[1]

-

Pressurize the reactor with VDF gas to the target pressure (e.g., 30 bar).[1]

-

Close the injection port and heat the reactor to the setpoint temperature (e.g., 80 °C) to initiate polymerization.[1]

-

Maintain the reaction for the desired duration.

-

After the reaction, cool the reactor and vent the unreacted VDF monomer.

-

The resulting PVDF latex can be collected and purified.

Quantitative Data:

| Parameter | Value | Reference |

| Reactor Volume | 50 mL | [1] |

| Deionized Water | 25 mL | [1] |

| Target Pressure | 30 bar | [1] |

| Temperature | 80 °C | [1] |

| Initiator | Potassium Persulfate (KPS) | [1] |

| Buffer | Sodium Acetate | [1] |

Experimental Workflow:

II. Suspension Polymerization of Chlorotrifluoroethylene (PCTFE)

Suspension polymerization is another common technique for synthesizing fluoropolymers like polychlorotrifluoroethylene (PCTFE). In this method, the monomer is suspended as droplets in a liquid phase (typically water), and a monomer-soluble initiator is used.

Experimental Protocol: Suspension Polymerization of CTFE

This protocol outlines a general procedure for the suspension polymerization of chlorotrifluoroethylene (CTFE).

Materials:

-

Chlorotrifluoroethylene (CTFE) monomer

-

Dispersant

-

Deionized water

-

Oil-soluble initiator

Equipment:

-

Stainless steel autoclave with stirring mechanism

Procedure:

-

Check the sealing of the autoclave, then evacuate and fill with nitrogen multiple times to remove oxygen.[4]

-

Add a specific amount of dispersant and deionized water to the autoclave.[4]

-

Stir the mixture and heat to the desired temperature (e.g., 50 °C).[4]

-

Introduce the CTFE monomer to raise the pressure to the target level (e.g., 3.5 MPa).[4]

-

Add the oil-soluble initiator and other additives.[4]

-

Continuously add CTFE monomer and other reagents to maintain the desired temperature and pressure throughout the reaction.[4]

-

Once the polymerization is complete (indicated by a pressure drop), stop the stirring.[4]

-

The resulting PCTFE resin is then collected and processed.[4]

Quantitative Data:

| Parameter | Value | Reference |

| Polymerization Temperature | 30 - 60 °C | [4] |

| Polymerization Pressure | 2.1 - 7.0 MPa | [4] |

| Polymerization Time | 15 - 22 h | [4] |

Experimental Workflow:

References

Application Notes and Protocols for 2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro- in Organometallic Chemistry

Notice: Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is a significant lack of published information regarding the use of 2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro- as a ligand in organometallic chemistry. No specific examples of its coordination complexes, detailed synthetic protocols, or applications in catalysis or materials science could be identified.

The information presented below is therefore based on general principles of the organometallic chemistry of related fluorinated alkynes and diynes. The experimental protocols are hypothetical and intended to serve as a starting point for researchers interested in exploring the coordination chemistry of this ligand.

Introduction to 2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro- as a Ligand

2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro- (HFHD), with the chemical formula C₆F₆, is a highly fluorinated diyne.[1] The presence of two electron-withdrawing trifluoromethyl (CF₃) groups is expected to significantly influence its electronic properties, making the alkyne moieties highly electrophilic. This characteristic suggests that HFHD could serve as a unique ligand in organometallic chemistry, potentially stabilizing low-valent metal centers and influencing the catalytic activity of the resulting complexes.

The coordination of HFHD to a metal center can be envisioned in several modes, including η²-coordination of one or both alkyne units, or through oxidative coupling reactions to form metallacyclic compounds. The strong electron-withdrawing nature of the CF₃ groups would likely enhance the π-acceptor properties of the alkyne ligands, leading to strong metal-ligand bonds.

Potential Applications in Organometallic Chemistry

While no specific applications for HFHD-metal complexes have been documented, based on the chemistry of similar perfluoroalkynes, several potential areas of application can be proposed:

-

Catalysis: Metal complexes of HFHD could potentially be explored as catalysts for a variety of organic transformations. The electron-deficient nature of the ligand could modulate the electronic properties of the metal center, influencing its reactivity and selectivity in catalytic cycles.

-

Materials Science: The incorporation of the rigid, fluorinated HFHD ligand into metal-organic frameworks (MOFs) or polymeric materials could lead to materials with interesting thermal, electronic, or gas sorption properties.

-

Precursors for Fluorinated Materials: Organometallic complexes containing HFHD could serve as precursors for the chemical vapor deposition (CVD) of fluorine-containing thin films.

Hypothetical Experimental Protocols

The following protocols are provided as a general guide for the synthesis and characterization of organometallic complexes of 2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro-. These are not based on published experimental work and should be approached with caution. Appropriate safety measures for handling volatile, potentially toxic fluorinated compounds and air-sensitive organometallic reagents must be strictly followed.

Synthesis of a Platinum(0) Complex: [Pt(η²-HFHD)(PPh₃)₂]

This hypothetical protocol is based on the common synthesis of platinum-alkyne complexes from Pt(0) precursors.

Materials:

-

Tris(triphenylphosphine)platinum(0), [Pt(PPh₃)₃]

-

2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro- (HFHD)

-

Anhydrous toluene

-

Anhydrous hexane

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer

Procedure:

-

In a nitrogen-filled glovebox, add [Pt(PPh₃)₃] (1 equivalent) and anhydrous toluene to a Schlenk flask equipped with a magnetic stir bar.

-

Stir the mixture at room temperature until a clear, pale yellow solution is obtained.

-

Slowly add a solution of HFHD (1.1 equivalents) in anhydrous toluene to the platinum solution via a syringe.

-

Stir the reaction mixture at room temperature for 4 hours. A color change may be observed.

-

Remove the solvent under reduced pressure to obtain a solid residue.

-

Wash the residue with anhydrous hexane to remove any unreacted starting materials.

-

Dry the resulting solid under vacuum.

Characterization:

The product should be characterized by multinuclear NMR spectroscopy (³¹P, ¹⁹F, ¹³C, ¹H), IR spectroscopy, and elemental analysis. Single-crystal X-ray diffraction would be ideal for unambiguous structure determination.

Expected Spectroscopic Data (Hypothetical):

| Spectroscopic Data | Expected Features |

| ³¹P NMR | A singlet with platinum satellites, indicating the coordination of two equivalent phosphine ligands to the platinum center. The ¹J(Pt-P) coupling constant would provide information about the electronic environment of the platinum. |

| ¹⁹F NMR | A singlet for the six equivalent fluorine atoms of the CF₃ groups. A shift from the free ligand value would indicate coordination. |

| ¹³C NMR | Resonances for the alkyne carbons shifted upon coordination to the platinum center. Coupling to ³¹P and ¹⁹⁵Pt might be observed. The CF₃ carbon would also be observable. |

| IR Spectroscopy | A decrease in the C≡C stretching frequency compared to the free ligand, indicative of π-backbonding from the metal to the alkyne. |

Synthesis of a Rhodium(I) Complex: [RhCl(HFHD)(CO)(PPh₃)₂]

This hypothetical protocol is based on the displacement of a weakly coordinating ligand from a Rh(I) precursor.

Materials:

-

Carbonylchlorobis(triphenylphosphine)rhodium(I), [RhCl(CO)(PPh₃)₂] (Vaska's complex analogue)

-

2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro- (HFHD)

-

Anhydrous dichloromethane

-

Anhydrous diethyl ether

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer

Procedure:

-

In a nitrogen-filled glovebox, dissolve [RhCl(CO)(PPh₃)₂] (1 equivalent) in anhydrous dichloromethane in a Schlenk flask.

-

Add a solution of HFHD (1.1 equivalents) in anhydrous dichloromethane to the rhodium solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Reduce the volume of the solvent under vacuum.

-

Add anhydrous diethyl ether to precipitate the product.

-

Filter the solid, wash with diethyl ether, and dry under vacuum.

Characterization:

The product should be characterized by multinuclear NMR spectroscopy (³¹P, ¹⁹F, ¹³C, ¹H), IR spectroscopy, and elemental analysis.

Expected Spectroscopic Data (Hypothetical):

| Spectroscopic Data | Expected Features |

| ³¹P NMR | Depending on the geometry, two doublets (cis-phosphines) or a singlet (trans-phosphines) with coupling to ¹⁰³Rh. |

| ¹⁹F NMR | A singlet for the CF₃ groups. |

| IR Spectroscopy | A shift in the C≡C stretching frequency of the coordinated HFHD. The C≡O stretching frequency would also be informative about the electronic effect of the HFHD ligand on the rhodium center (an increase would suggest HFHD is a strong π-acceptor). |

Diagrams

As no specific signaling pathways or established experimental workflows involving 2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro- have been reported, the following diagrams represent hypothetical synthetic pathways.

Caption: Hypothetical synthesis of a Platinum(0)-HFHD complex.

Caption: Hypothetical synthesis of a Rhodium(I)-HFHD complex.

Conclusion

The exploration of 2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro- as a ligand in organometallic chemistry represents a promising yet uncharted area of research. The strong electron-withdrawing nature of the trifluoromethyl groups is anticipated to impart unique properties to its metal complexes. The hypothetical protocols and potential applications outlined here are intended to stimulate further investigation into the synthesis, characterization, and reactivity of these novel organometallic compounds. Researchers are encouraged to build upon these foundational concepts to unlock the potential of this intriguing fluorinated diyne ligand.

References

Application Notes and Protocols: The Role of Fluorinated Building Blocks in the Preparation of Liquid Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated liquid crystals are integral components in modern display technologies and advanced materials science. The strategic incorporation of fluorine atoms into liquid crystal molecules allows for the fine-tuning of their physicochemical properties, such as dielectric anisotropy, viscosity, and thermal stability. While the specific role of 2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro- in the preparation of fluorinated liquid crystals is not extensively documented in publicly available literature, its structure as a highly fluorinated diacetylene suggests its potential as a rigid, linear core or building block. This document provides a detailed overview of the principles behind using fluorinated synthons in liquid crystal synthesis, with illustrative protocols and data presented in the context of how a molecule like 2,4-Hexadiyne, 1,1,1,6,6,6-hexafluoro- could theoretically be employed.

General Principles of Fluorination in Liquid Crystal Design

The introduction of fluorine into a liquid crystalline scaffold can significantly alter its mesomorphic and electronic properties.[1][2] Key effects include:

-

Modification of Dielectric Anisotropy (Δε): The strong dipole moment of the C-F bond can be leveraged to control the dielectric anisotropy. Placing fluorine atoms on the molecular core can lead to a negative Δε, which is crucial for technologies like Vertical Alignment (VA) displays.[3]

-